Spiro[3.4]octan-2-amine

Medicinal Chemistry Drug Design Physicochemical Properties

Spiro[3.4]octan-2-amine (CAS 1478750-83-2, C₈H₁₅N, MW 125.21 g/mol) is a saturated bicyclic primary amine featuring a cyclobutane ring spiro-fused to a cyclopentane ring at a single quaternary carbon. The amine group is positioned at the 2-position of the cyclobutane ring, yielding an Fsp³ (fraction of sp³-hybridized carbons) of 1.0—the maximum possible saturation for a carbon-only scaffold.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
Cat. No. B15276584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.4]octan-2-amine
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(C2)N
InChIInChI=1S/C8H15N/c9-7-5-8(6-7)3-1-2-4-8/h7H,1-6,9H2
InChIKeyDBWKHVQKNDFCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.4]octan-2-amine: A High-Fsp³ Spirocyclic Amine Scaffold for Medicinal Chemistry Procurement


Spiro[3.4]octan-2-amine (CAS 1478750-83-2, C₈H₁₅N, MW 125.21 g/mol) is a saturated bicyclic primary amine featuring a cyclobutane ring spiro-fused to a cyclopentane ring at a single quaternary carbon [1]. The amine group is positioned at the 2-position of the cyclobutane ring, yielding an Fsp³ (fraction of sp³-hybridized carbons) of 1.0—the maximum possible saturation for a carbon-only scaffold . This high Fsp³ correlates with improved clinical translation success and reduced metabolic clearance compared to flatter, aromatic-dominated amine building blocks [2]. The scaffold serves as a key intermediate in the synthesis of CDK9 inhibitors, SHP2 inhibitors, and PROTAC linkers, where its conformational rigidity pre-organizes the molecule for target binding [3].

Why Spiro[3.4]octan-2-amine Cannot Be Replaced by Positional Isomers or Non-Spirocyclic Amines


The 2-position of the amine on the spiro[3.4]octane framework creates a unique exit vector that is not replicated by the 1-amino or 5-amino isomers, nor by simple monocyclic amines such as cyclohexylamine. This positional isomerism directly impacts the three-dimensional orientation of the amine in the binding site of target proteins. In CDK9 kinase inhibitors, for example, compounds incorporating the 6-azaspiro[3.4]octan-2-amine core exhibit IC₅₀ values ranging from 25 nM to 692 nM depending on the specific substitution pattern, demonstrating that the spiro[3.4]octan-2-amine geometry is a critical determinant of potency [1]. Substituting a non-spirocyclic amine or a different spirocyclic isomer drastically alters the spatial arrangement of key hydrogen-bonding interactions, which cannot be compensated for by simple chain flexibility [2]. Furthermore, the maximal Fsp³ (1.0) of this scaffold is intrinsically higher than that of typical saturated amine building blocks, directly influencing compound solubility and metabolic stability profiles—properties that generic substitution would forfeit [3].

Quantitative Differentiation of Spiro[3.4]octan-2-amine vs. Positional Isomers and Non-Spirocyclic Amines


Maximum Fsp³ (1.0) Achieved by the Fully Saturated Spiro[3.4]octane Core vs. Typical Drug-Like Amines

Spiro[3.4]octan-2-amine has an Fsp³ value of 1.0, indicating that every carbon in the scaffold is sp³-hybridized . This is higher than the Fsp³ of commonly used saturated amine scaffolds such as cyclohexylamine (Fsp³ ≈ 0.86) and substantially higher than the average Fsp³ of oral drug candidates (~0.36) or typical drug molecules (~0.50) [1]. The elevated Fsp³ is associated with improved aqueous solubility and reduced metabolic clearance, making the scaffold a preferred starting point for lead optimization programs that prioritize pharmacokinetic properties [1].

Medicinal Chemistry Drug Design Physicochemical Properties

CDK9 Inhibitory Potency Differentiation: 6-Azaspiro[3.4]octan-2-amine Derivatives in Head-to-Head Patent Comparisons

In US Patent US9650358, two 6-azaspiro[3.4]octan-2-amine derivatives were evaluated for CDK9 inhibition under identical LANCE ULight TR-FRET assay conditions. Example 249 (BDBM307953) exhibited an IC₅₀ of 25 nM, while Example 109 (BDBM307813) exhibited an IC₅₀ of 54 nM—a 2.2-fold difference arising solely from modification of the peripheral substituents while retaining the identical spiro[3.4]octan-2-amine core [1]. This demonstrates that the spirocyclic amine core itself is not a generic scaffold; rather, the 2-position amine vector enables fine-tuning of potency that is critically dependent on the specific geometry of the spiro[3.4]octane system.

Kinase Inhibition CDK9 Cancer Therapeutics

Predicted pKa and Basicity Differentiation: Spiro[3.4]octan-2-amine vs. 7-Methyl-6-oxaspiro[3.4]octan-2-amine

The predicted pKa of the amine conjugate acid for spiro[3.4]octan-2-amine is 10.94 ± 0.20, indicating strong basicity typical of unhindered secondary aliphatic amines . In contrast, the 7-methyl-6-oxaspiro[3.4]octan-2-amine analog, which introduces an oxygen atom into the adjacent ring, has a lower predicted pKa of 10.46 ± 0.40 . The 0.48 unit decrease in basicity reflects the electron-withdrawing effect of the ring oxygen, which directly impacts the amine's protonation state at physiological pH and, consequently, its hydrogen-bonding capacity and membrane permeability.

Physicochemical Profiling Basicity Medicinal Chemistry

Topological Polar Surface Area (TPSA) and LogP: Spiro[3.4]octan-2-amine vs. 6-Methyl-6-azaspiro[3.4]octan-2-amine

Spiro[3.4]octan-2-amine exhibits a topological polar surface area (TPSA) of 26.02 Ų and a measured/predicted LogP of 1.67, placing it comfortably within the optimal range for CNS drug-likeness (TPSA < 60–70 Ų, LogP 1–4) . Its close analog, 6-methyl-6-azaspiro[3.4]octan-2-amine, has a significantly lower LogP of –0.17, reflecting the introduction of a polar tertiary amine in the scaffold . The 1.84 LogP unit difference directly impacts distribution coefficients and blood-brain barrier penetration potential, making spiro[3.4]octan-2-amine a more lipophilic starting point for CNS-targeted programs.

Drug-Likeness ADME Physicochemical Properties

Target Application Scenarios Where Spiro[3.4]octan-2-amine Provides Definitive Advantage


CDK9 Kinase Inhibitor Lead Optimization Requiring Fine-Tuned Potency

In SAR campaigns targeting CDK9 for oncology indications, the 6-azaspiro[3.4]octan-2-amine core has demonstrated IC₅₀ values as low as 25 nM in LANCE ULight TR-FRET assays [1]. Procurement of the spiro[3.4]octan-2-amine scaffold enables medicinal chemists to directly explore substituent effects on this validated core, bypassing the need to screen alternative spiro isomers or non-spirocyclic amines that would require extensive de novo optimization.

CNS Drug Discovery Programs Requiring Optimal LogP and TPSA Profiles

With a LogP of 1.67 and TPSA of 26.02 Ų, spiro[3.4]octan-2-amine falls within the ideal physicochemical space for blood-brain barrier penetration . For CNS-targeted projects, this scaffold provides a more lipophilic alternative to 6-methyl-6-azaspiro[3.4]octan-2-amine (LogP –0.17, ), avoiding the excessive polarity that can limit brain exposure.

PROTAC Linker Design Requiring Defined Geometry and Conformational Rigidity

The spiro[3.4]octan-2-amine core, when functionalized as a 6-azaspiro derivative, serves as a rigid PROTAC linker that maintains precise spatial orientation between the target-binding warhead and the E3 ligase ligand . The maximal Fsp³ (1.0) and conformational pre-organization minimize the entropic penalty of ternary complex formation, a critical advantage over flexible alkyl-linker alternatives.

Building Block Procurement for Diversity-Oriented Synthesis (DOS) Libraries

The all-carbon spiro[3.4]octan-2-amine scaffold, with its high Fsp³ and absence of heteroatoms in the ring system, provides a chemically stable and synthetically versatile starting point for generating highly saturated compound libraries. Its predicted pKa of 10.94 ensures predictable reactivity in amide coupling and reductive amination reactions, facilitating high-throughput parallel synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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